molecular formula C15H20O3 B12612418 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate CAS No. 919091-26-2

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate

Katalognummer: B12612418
CAS-Nummer: 919091-26-2
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: CAULHRLKZCNIDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound’s structure includes a phenyl group, a butyl chain, and a dimethylpropanoate ester, making it a versatile molecule in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate can be achieved through several methods. One common approach involves the alkylation of methyl isobutyrate silyl enol ether with bis(4-dimethylamino)phenylmethanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in the development of drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound in terms of its chemical behavior and applications.

Eigenschaften

CAS-Nummer

919091-26-2

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

(4-oxo-1-phenylbutyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H20O3/c1-15(2,3)14(17)18-13(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,11,13H,7,10H2,1-3H3

InChI-Schlüssel

CAULHRLKZCNIDL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)OC(CCC=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.